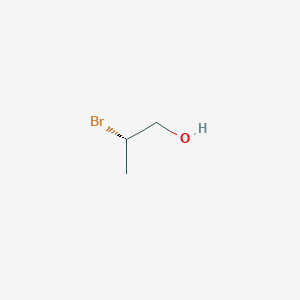
(S)-2-Bromo-propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Bromo-propan-1-ol is an organic compound with the molecular formula C3H7BrO. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S) designation indicates the specific stereoisomer. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-2-Bromo-propan-1-ol can be synthesized through several methods. One common approach involves the bromination of (S)-propan-1-ol using hydrobromic acid (HBr) in the presence of a catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the brominated product.
Industrial Production Methods
In an industrial setting, this compound is often produced through a similar bromination process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Bromo-propan-1-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form different derivatives.
Oxidation: The hydroxyl group can be oxidized to form (S)-2-bromo-propanal or (S)-2-bromo-propanoic acid.
Reduction: The compound can be reduced to (S)-2-bromo-propane using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include (S)-2-hydroxy-propan-1-ol and (S)-2-amino-propan-1-ol.
Oxidation: Products include (S)-2-bromo-propanal and (S)-2-bromo-propanoic acid.
Reduction: The major product is (S)-2-bromo-propane.
Scientific Research Applications
(S)-2-Bromo-propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a building block in the synthesis of chiral drugs and other bioactive molecules.
Industry: this compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (S)-2-Bromo-propan-1-ol depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In oxidation reactions, the hydroxyl group is converted to a carbonyl or carboxyl group through the transfer of electrons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
®-2-Bromo-propan-1-ol: The enantiomer of (S)-2-Bromo-propan-1-ol, with similar chemical properties but different biological activities.
2-Bromo-ethanol: A related compound with a shorter carbon chain, used in similar chemical reactions.
2-Bromo-2-methyl-propan-1-ol: A structurally similar compound with an additional methyl group, affecting its reactivity and applications.
Uniqueness
This compound is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds. Its specific stereochemistry can influence the outcome of chemical reactions and the biological activity of the resulting products.
Properties
CAS No. |
60434-72-2 |
|---|---|
Molecular Formula |
C3H7BrO |
Molecular Weight |
138.99 g/mol |
IUPAC Name |
(2S)-2-bromopropan-1-ol |
InChI |
InChI=1S/C3H7BrO/c1-3(4)2-5/h3,5H,2H2,1H3/t3-/m0/s1 |
InChI Key |
DBTWOTKWIVISQR-VKHMYHEASA-N |
Isomeric SMILES |
C[C@@H](CO)Br |
Canonical SMILES |
CC(CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





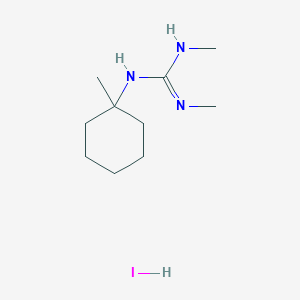

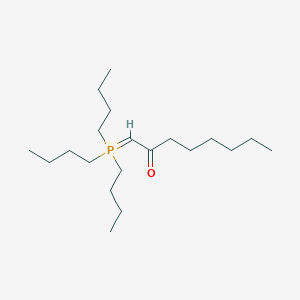


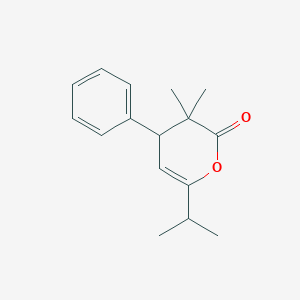
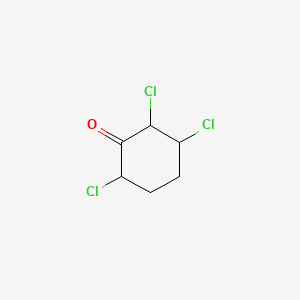



![4-[(2-Ethylhexyl)oxy]-2-nitroaniline](/img/structure/B14611717.png)
